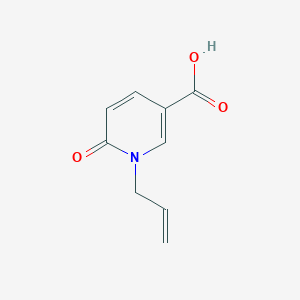

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a dihydropyridine core substituted with an allyl group at the N1 position, a ketone group at C6, and a carboxylic acid moiety at C2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

6-oxo-1-prop-2-enylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H9NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2-4,6H,1,5H2,(H,12,13) |

InChI Key |

SGRYYICHDDJELF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=C(C=CC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at elevated temperatures (100-180°C) for 24-72 hours. This reaction yields white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which can then be further functionalized to introduce the allyl group .

Chemical Reactions Analysis

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-allyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include N-oxides, hydroxyl derivatives, amides, and esters.

Scientific Research Applications

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential anti-inflammatory, anti-cancer, and anti-diabetic properties.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound’s derivatives are studied for their interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes by binding to their active sites. The presence of the allyl group enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, while the keto and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 3719-45-7)

1-Phenyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 77837-08-2)

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677763-18-7)

- Structure : Hydroxyl group at N1.

- Properties : Molecular weight 155.11 g/mol; used in coordination polymers with Zn(II) for catalytic applications .

Biological Activity

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 66158-33-6) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with potential pharmacological properties. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while maintaining biological efficacy .

Anticancer Properties

This compound has demonstrated promising cytotoxic effects against several cancer cell lines. A study evaluated its activity against various tumor cells, including:

| Cell Line | Type of Cancer | Inhibition Percentage |

|---|---|---|

| U251 | Human Glioblastoma | >50% |

| PC-3 | Human Prostatic Adenocarcinoma | >50% |

| K-562 | Human Chronic Myelogenous Leukemia | >50% |

| HCT-15 | Human Colorectal Adenocarcinoma | >50% |

| MCF-7 | Human Mammary Adenocarcinoma | >50% |

| SKLU-1 | Human Lung Adenocarcinoma | >50% |

These results indicate that the compound may serve as a lead candidate for developing new anticancer agents .

The mechanisms underlying the anticancer effects of this compound involve several pathways:

- PARP Inhibition : Docking studies suggest that this compound exhibits high affinity for the PARP-1 protein, which is crucial in DNA repair mechanisms. The binding interactions include hydrogen bonds and π–π interactions with key amino acids in the protein structure .

- Nucleophilicity and Electrophilicity : The compound's reactivity is attributed to its functional groups (carbonyl and hydroxyl), which enhance its nucleophilic character, making it capable of interacting with electrophilic sites in cellular targets .

- Electrostatic Potential : Molecular electrostatic potential analyses indicate that the compound can stabilize interactions with receptor sites through its polar functional groups, further enhancing its biological activity .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Case Study 1: Cytotoxicity in Tumor Cells

A study investigating the cytotoxic effects of various derivatives of 1-Allyl-6-oxo compounds found that certain modifications significantly enhanced their potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: In Vivo Efficacy

In vivo studies are still limited; however, preliminary results indicate that compounds similar to 1-Allyl-6-oxo derivatives exhibit substantial tumor growth inhibition in animal models when administered at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.